N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Description
“N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a chemical compound. It is part of the benzo[c][1,2,5]thiadiazole motif, which has been extensively researched for use in photovoltaics or as fluorescent sensors .
Synthesis Analysis
The synthesis of compounds based on the benzo[c][1,2,5]thiadiazole motif involves varying the donor groups while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Chemical Reactions Analysis
The benzo[c][1,2,5]thiadiazole motif has potential applications as visible-light organophotocatalysts . The photocatalysts based on this motif were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Scientific Research Applications
Synthesis and Biological Activity
Research has explored the synthesis of novel compounds with significant biological activities, including analgesic and anti-inflammatory effects. For instance, Demchenko et al. (2015) synthesized a series of novel compounds tested for in vivo analgesic and anti-inflammatory activities, characterized by spectroscopy and chromatography techniques (Demchenko et al., 2015). Similarly, Horishny et al. (2020) prepared new compounds with potential anticancer properties, highlighting the importance of chemical synthesis in developing promising anticancer agents (Horishny et al., 2020).
Anticancer Activities
Kamal et al. (2011) designed and synthesized compounds based on benzothiadiazinyl and triazolothiadiazine scaffolds, testing them against various cancer cell lines. Some compounds exhibited moderate to good inhibitory activity, indicating potential as anticancer agents (Kamal et al., 2011). This highlights the significance of structural modification in enhancing the anticancer potential of synthesized compounds.
Antimicrobial and Antiurease Activities
Bektaş et al. (2012) investigated the antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Some compounds displayed activity against Mycobacterium smegmatis and exhibited inhibitory effects on Candida albicans and Saccharomyces cerevisiae, demonstrating the versatility of synthesized compounds in addressing different microbial threats (Bektaş et al., 2012).
Anti-inflammatory and Analgesic Activities
Jadhav et al. (2008) synthesized a series of compounds tested for in vivo analgesic and anti-inflammatory activities, identifying modifications that enhance these biological effects. Their research underscores the potential of chemical synthesis in discovering new therapeutic agents (Jadhav et al., 2008).
properties
IUPAC Name |
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2S/c28-21(15-4-5-18-19(13-15)26-30-25-18)22-16-3-1-2-14(12-16)17-6-7-20(24-23-17)27-8-10-29-11-9-27/h1-7,12-13H,8-11H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKWFFWHHXGCAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide |
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